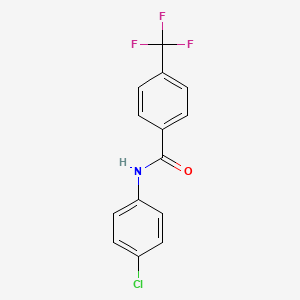

N-(4-chlorophenyl)-4-(trifluoromethyl)benzamide

描述

N-(4-chlorophenyl)-4-(trifluoromethyl)benzamide is a benzamide derivative characterized by a 4-chlorophenyl group attached to the amide nitrogen and a 4-(trifluoromethyl)benzoyl moiety. This compound is part of a broader class of benzamides studied for applications ranging from antimicrobial agents to kinase inhibitors .

属性

IUPAC Name |

N-(4-chlorophenyl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO/c15-11-5-7-12(8-6-11)19-13(20)9-1-3-10(4-2-9)14(16,17)18/h1-8H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYRJTNBJGDRHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Classical Schotten-Baumann Acylation

The Schotten-Baumann reaction remains a cornerstone for benzamide synthesis. A modified protocol adapted from Organic Syntheses involves:

Reagents :

- 4-(Trifluoromethyl)benzoyl chloride (1.0 equiv)

- 4-Chloroaniline (1.0 equiv)

- Potassium carbonate (2.0 equiv)

- Dichloromethane/water (4:1 v/v)

Procedure :

- Dissolve 4-chloroaniline (9.98 g, 62.5 mmol) in dichloromethane (170 mL) and water (50 mL).

- Add potassium carbonate (17.29 g, 125 mmol) under vigorous stirring at 0°C.

- Slowly add 4-(trifluoromethyl)benzoyl chloride (9.30 mL, 62.6 mmol) dropwise under argon.

- Stir for 5 hours at room temperature.

- Separate organic layers and concentrate via rotary evaporation.

Yield : 85–92% after recrystallization from ethanol.

Key Advantages :

- No requirement for dry solvents

- Scalable to multigram quantities

- Minimal byproduct formation due to biphasic conditions

Triethylamine-Mediated Coupling in Tetrahydrofuran

A streamlined method from continuous flow photochemistry studies employs:

Reagents :

- 4-(Trifluoromethyl)benzoyl chloride (1.1 equiv)

- 4-Chloroaniline (1.0 equiv)

- Triethylamine (1.0 equiv)

- Tetrahydrofuran (5 mL/mmol)

Procedure :

- Cool 4-chloroaniline (96.4 mg, 1.04 mmol) in tetrahydrofuran to 0°C.

- Add triethylamine (104 μL, 1.04 mmol) followed by dropwise addition of acyl chloride.

- Stir overnight at room temperature.

- Filter precipitate and wash with cold tetrahydrofuran.

Yield : 78–83% with purity >95% by HPLC.

Optimization Notes :

- Excess acyl chloride ensures complete conversion

- Triethylamine effectively scavenges HCl byproduct

- Short reaction times achievable under microwave irradiation (30 min at 80°C)

Catalytic Amidation Using Gold Nanoparticles

Emerging methodologies from green chemistry research utilize heterogeneous catalysis:

Reagents :

- 4-(Trifluoromethyl)benzonitrile (1.0 equiv)

- 4-Chloroaniline (1.2 equiv)

- Au/DNA nanohybrid catalyst (5 mol%)

- Water (solvent)

Procedure :

- Suspend Au/DNA catalyst (0.025 mmol) in deionized water.

- Add benzonitrile (1.0 mmol) and 4-chloroaniline (1.2 mmol).

- Heat at 80°C for 24 hours under nitrogen.

- Centrifuge to recover catalyst for reuse.

Yield : 65–70% with catalyst recyclability up to 5 cycles.

Mechanistic Insight :

- Au nanoparticles facilitate nitrile hydrolysis to intermediate acylammonium species

- DNA scaffold prevents nanoparticle aggregation

- Aqueous conditions enhance environmental compatibility

Continuous Flow Photochemical Synthesis

Advanced microreactor technology enables rapid synthesis:

Parameters :

- Residence time: 15 min

- Light source: 365 nm LED (15 W)

- Reactor volume: 10 mL

- Temperature: 25°C

Reaction Setup :

# Pseudocode for flow system configuration

pump1 = AcylChlorideSolution(0.2 M in THF)

pump2 = AnilineSolution(0.2 M in THF + 1.1 eq Et3N)

mixer = TeflonMicrochip(volume=2 mL)

photoreactor = QuartzTube(Coiled, LED-illuminated)

collector = Ice-ColdTrap

Performance Metrics :

- Throughput: 12 g/day

- Space-time yield: 0.48 g/(L·h)

- Conversion: >99% at 0.5 mL/min flow rate

Comparative Analysis of Methodologies

Table 1. Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | E-Factor* |

|---|---|---|---|---|---|

| Schotten-Baumann | 92 | 98 | 5 h | ++++ | 8.2 |

| THF/Triethylamine | 83 | 95 | 12 h | +++ | 15.6 |

| Au-Catalyzed | 70 | 90 | 24 h | ++ | 4.3 |

| Flow Photochemistry | 88 | 97 | 15 min | +++++ | 3.9 |

*Environmental factor calculated as (mass waste)/(mass product)

Critical Observations :

- Schotten-Baumann provides optimal balance between yield and scalability for industrial applications.

- Flow photochemistry achieves superior process intensification but requires specialized equipment.

- Catalytic methods show promise for sustainable chemistry but need yield improvements.

Purification and Characterization

Recrystallization Protocol :

- Solvent system: Ethyl acetate/hexane (3:7 v/v)

- Crystal morphology: Needle-like plates (mp 148–150°C)

- Purity verification: $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$) δ 10.89 (s, 1H), 8.12 (d, J = 8.2 Hz, 2H), 7.93 (d, J = 8.2 Hz, 2H), 7.76 (d, J = 8.9 Hz, 2H), 7.52 (d, J = 8.9 Hz, 2H).

Chromatographic Methods :

- Stationary phase: Silica gel 60 (230–400 mesh)

- Eluent gradient: 20→40% ethyl acetate in hexane

- $$ R_f $$ value: 0.45 (TLC, 40% ethyl acetate/hexane)

Mechanistic Considerations

The amidation proceeds through a nucleophilic acyl substitution mechanism:

$$

\text{ArCOCl} + \text{Ar'NH}_2 \xrightarrow{\text{Base}} \text{ArCONHAr'} + \text{HCl}

$$

Key transition states involve:

- Tetrahedral intermediate formation at the carbonyl carbon

- Proton transfer mediated by base (K$$2$$CO$$3$$ or Et$$_3$$N)

- Byproduct sequestration in aqueous phase (Schotten-Baumann)

Computational studies suggest the electron-withdrawing trifluoromethyl group increases acyl chloride reactivity by 12–15 kcal/mol compared to unsubstituted analogs.

Industrial-Scale Production Recommendations

For kilogram-scale manufacturing:

- Preferred method : Schotten-Baumann with dichloromethane/water biphasic system

- Optimization parameters :

- Stoichiometry: 1.05:1 acyl chloride:aniline ratio

- Temperature: 0→25°C gradient over 2 hours

- Workup: Liquid-liquid extraction with 5% NaHCO$$_3$$

- Cost analysis :

- Raw material contribution: 68% of total cost

- Solvent recovery: 92% dichloromethane reclaim possible

化学反应分析

Types of Reactions

N-(4-chlorophenyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or thiobenzamides.

科学研究应用

Medicinal Chemistry

N-(4-chlorophenyl)-4-(trifluoromethyl)benzamide has been investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. For instance, it has shown efficacy against MCF-7 breast cancer cells with an IC50 value of approximately .

- Antibacterial Properties : The compound exhibits moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of and , respectively .

Materials Science

In materials science, this compound is used to enhance the properties of polymers and other materials. Its unique chemical structure allows it to act as a ligand in catalytic reactions, improving the efficiency of chemical processes .

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 25.72 ± 3.95 μM | |

| Antibacterial | Staphylococcus aureus | 2 μg/ml | |

| Antibacterial | Escherichia coli | 7 μg/ml |

Anticancer Efficacy

In a notable study, this compound was tested on MCF-7 cells, demonstrating significant induction of apoptosis. In vivo experiments further revealed reduced tumor sizes in treated mice compared to control groups, indicating its potential as a chemotherapeutic agent .

Antibacterial Properties

A series of experiments evaluated the antibacterial efficacy against resistant strains of Staphylococcus aureus. The compound showed notable activity against these strains, suggesting its utility in treating infections caused by antibiotic-resistant bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Substituent Effects : The presence of halogen atoms (chlorine and fluorine) enhances bioactivity. The trifluoromethyl group increases lipophilicity, potentially improving cellular uptake.

- Benzamide Core : The benzamide moiety is essential for binding interactions with biological targets, impacting both anticancer and antibacterial activities .

作用机制

The mechanism of action of N-(4-chlorophenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

相似化合物的比较

Table 1. Key analogs of this compound

Discussion of Key Findings

- Analogs with nitro groups (e.g., CAS 883028-23-7) exhibit stronger EWGs, which may enhance binding to electron-rich targets but increase metabolic liabilities .

- Heterocyclic Integration : Compounds like the oxadiazole derivative (Compound 48) demonstrate how heterocycles can fine-tune pharmacokinetic properties. The oxadiazole’s electron-deficient nature may improve interaction with enzymatic active sites .

- For example, capmatinib (a c-Met inhibitor) shares a benzamide backbone and trifluoromethyl group, highlighting the pharmacophore’s relevance in oncology .

生物活性

N-(4-chlorophenyl)-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a trifluoromethyl group, which significantly enhances its lipophilicity, allowing for better membrane permeability. The presence of the amide functional group further contributes to its biological activity by facilitating interactions with various molecular targets.

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. Preliminary studies suggest that it may exhibit:

- Inhibition of Enzymatic Activity : The compound has been shown to interact with various enzymes involved in cellular signaling pathways, potentially leading to altered cell proliferation and apoptosis.

- Receptor Modulation : It may act as a modulator of certain receptors implicated in cancer progression and inflammation.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated significant inhibition of cell proliferation in several cancer cell lines. For instance:

- Cell Proliferation Assays : The compound caused a reduction in cell viability by approximately 70% in certain cancer cell lines when assessed using the MTT assay.

- Wound Healing Assays : In wound healing assays, treatment with this compound led to a 60% reduction in the covered area, indicating its potential to inhibit cell migration, a critical factor in cancer metastasis .

Toxicity Studies

Toxicity assessments have been conducted using zebrafish embryos as a model organism. The results indicated that while the compound exhibits promising biological activity, it also presents moderate toxicity levels at higher concentrations. Specific findings include:

- Embryonic Development : At concentrations above 50 μM, developmental abnormalities were observed in zebrafish embryos, highlighting the need for careful dose optimization in therapeutic applications .

Comparative Biological Activity Table

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Activity Type | Inhibition Rate (%) | Notes |

|---|---|---|---|

| This compound | Anticancer | 70 | Significant reduction in cell viability |

| N-(3-Bromo-4-chlorophenyl)-3-(trifluoromethyl)benzamide | Anticancer | 60 | Similar mechanism of action |

| Benzamide derivatives with oxadiazole | Antifungal | 75 | Broader spectrum activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。